Cas no 7554-78-1 (2-(2,4-dichlorophenyl)-2-hydroxyacetic acid)

2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid is a chlorinated aromatic hydroxyacid with notable applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both hydroxyl and carboxylic acid functional groups on a dichlorophenyl backbone, enables versatile reactivity, including esterification, condensation, and metal coordination. The presence of electron-withdrawing chlorine substituents enhances its stability and influences its acidity, making it useful in fine chemical processes. This compound is particularly valued for its role in synthesizing bioactive molecules, where its rigid aromatic system and functional groups contribute to precise molecular design. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential reactivity.
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid structure
7554-78-1 structure
Product Name:2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
CAS No:7554-78-1
MF:C8H6Cl2O3
MW:221.037440776825
MDL:MFCD01715904
CID:573917
PubChem ID:24198
Update Time:2025-10-31

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,4-dichloro-a-hydroxy-
    • 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
    • (2,4-dichlorophenyl) (hydroxy)acetic acid
    • 2,4-Dichlor-mandelsaeure
    • 2,4-dichloro-mandelic acid
    • 2,4-Dichloromandelic acid
    • AC1L2NA1
    • BRN 2728753
    • MANDELIC ACID, 2,4-DICHLORO-
    • NSC409412
    • SureCN1513247
    • ZO0484O865
    • UNII-ZO0484O865
    • 7554-78-1
    • SCHEMBL1513247
    • BENZENEACETIC ACID, 2,4-DICHLORO-.ALPHA.-HYDROXY-
    • Benzeneacetic acid, 2,4-dichloro-alpha-hydroxy-
    • NSC 409412
    • (2,4-dichlorophenyl)(hydroxy)acetic acid
    • 2,4-Dichloro-alpha-hydroxybenzeneacetic acid
    • NSC-409412
    • YBOCBYSVZOREGT-UHFFFAOYSA-N
    • MFCD01715904
    • SY314674
    • 2-(2,4-dichlorophenyl)-2-hydroxyaceticacid
    • EN300-1982779
    • DTXSID10905057
    • Q27295791
    • AKOS005265521
    • MDL: MFCD01715904
    • Inchi: 1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
    • InChI Key: YBOCBYSVZOREGT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C(=O)O)O)Cl

Computed Properties

  • Exact Mass: 219.96948
  • Monoisotopic Mass: 219.969
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.589
  • Boiling Point: 385.8°C at 760 mmHg
  • Flash Point: 187.1°C
  • Refractive Index: 1.617
  • PSA: 57.53
  • LogP: 2.11140

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Additional information on 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid

Professional Introduction to 2-(2,4-dichlorophenyl)-2-hydroxyacetic Acid (CAS No. 7554-78-1)

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7554-78-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 2,4-dichlorophenyl substituent and a hydroxyacetic acid backbone, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.

The structural motif of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, coupled with a hydroxyl group attached to an acetic acid moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing chlorine atoms and a hydroxyl group enhances its reactivity, facilitating various chemical transformations that are pivotal in medicinal chemistry.

In recent years, researchers have been exploring the pharmacological potential of derivatives structurally related to 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid. The dichlorophenyl ring is known to influence the binding affinity and metabolic stability of drug candidates, while the hydroxyacetic acid moiety can serve as a pharmacophore for targeting specific biological pathways. For instance, studies have indicated that compounds with similar scaffolds exhibit promising activity against inflammatory diseases and cancer cell proliferation.

One of the most intriguing aspects of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in metabolic disorders. The dichlorophenyl group can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents that modulate pharmacological properties. This flexibility has made it a cornerstone in the design of targeted therapeutics.

Moreover, the hydroxyacetic acid component of this compound contributes to its solubility and bioavailability, critical factors in drug formulation. Hydroxyl groups are often incorporated into drug molecules to enhance their interaction with biological targets while improving their pharmacokinetic profiles. The combination of these features makes 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid an attractive candidate for further exploration in drug discovery programs.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid for potential therapeutic applications. Molecular docking simulations and virtual screening have identified novel interactions between this molecule and biological targets, paving the way for rational drug design. These computational approaches complement traditional experimental methods, accelerating the discovery process and reducing costs associated with high-throughput screening.

The synthesis of 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid itself is a testament to the ingenuity of organic chemists. While multiple synthetic routes exist, recent methodologies have focused on improving yield and minimizing byproduct formation. Catalytic processes and green chemistry principles have been increasingly employed to develop more sustainable synthetic pathways. These innovations not only enhance efficiency but also align with global efforts to reduce environmental impact in chemical manufacturing.

In conclusion, 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid (CAS No. 7554-78-1) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing new drugs targeting various diseases. As research continues to uncover its potential applications, this molecule is poised to play an increasingly important role in the next generation of therapeutics.

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